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The Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as Microtubule-

Associated Protein 11 (MAP11), is a specific component of the highly conserved TRAPP

(Transport Protein Particle) II complex. This complex is a critical vesicle tethering factor

involved in late Golgi trafficking. Given its role in fundamental cellular processes like

ciliogenesis and cell proliferation, and its implication in diseases such as primary autosomal

recessive microcephaly, understanding the nuances between TRAPPC14 orthologs is vital for

translational research and drug development.

Function and Pathway Involvement
TRAPPC14 is an integral subunit of the TRAPPII complex, which functions as a guanine

nucleotide exchange factor (GEF) for the Rab GTPase RAB1A (inferred from similarity).[1][2]

This activity is crucial for regulating membrane trafficking events from the Golgi apparatus.[3][4]

In humans and other vertebrates, TRAPPC14 plays a specialized role in ciliogenesis by

mediating the trafficking of preciliary vesicles to the mother centriole.[5] It achieves this through

interaction with RAB3IP.[5] Furthermore, TRAPPC14 is involved in regulating cell population

proliferation and has been identified as an interacting protein in the Hippo signaling pathway.[6]

[7][8]

Disruption of TRAPPC14 function has observable phenotypes; for instance, knockdown in

zebrafish embryos leads to curved bodies, small eyes, and reduced ciliation in various sensory

organs.[1]
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Quantitative and Qualitative Comparison of Orthologs
TRAPPC14 is highly conserved across mammals, reptiles, and bony fishes, indicating its

fundamental biological importance.[8] While no paralogs exist in humans, numerous orthologs

have been identified.[6][9] Below is a comparative summary of TRAPPC14 in key model

organisms.

Feature
Human (Homo
sapiens)

Mouse (Mus
musculus)

Zebrafish (Danio
rerio)

Gene Symbol TRAPPC14 Trappc14 trappc14

UniProt ID Q8WVR3 Q3UTZ3 E7F240

Protein Length
580 amino acids

(canonical)
580 amino acids 595 amino acids

Chromosome 7q22.1 5 G2 18

Key Functions

Alpha-tubulin binding,

cilium assembly, part

of TRAPPII complex.

[6][7]

Subunit of TRAPPII

complex, mediates

RAB3IP vesicle

trafficking, modulates

YAP1 activity.[5]

Required for

ciliogenesis, part of

TRAPPII complex.[1]

Disease Link

Primary Autosomal

Recessive

Microcephaly 25.[10]

Not directly linked, but

ortholog of human

disease gene.

Developmental

defects upon

knockdown (curved

body, small eyes).[1]

Interacting Proteins

RAB3IP, TRAPPC10,

FBF1, Alpha-tubulin,

AMOTL2.[5][8]

Rab3ip, Trappc10,

Fbf1, Alpha-tubulin.[5]

Alpha-tubulin (by

similarity).[1]

Signaling and Functional Pathways
The TRAPP complexes are central regulators of intracellular trafficking.[4] The TRAPPII

complex, containing TRAPPC14, is primarily involved in the late stages of the secretory

pathway, specifically trafficking from the trans-Golgi network.[3]
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The diagram below illustrates the established role of the TRAPPII complex in vesicle trafficking.
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Caption: Role of the TRAPPII complex in mediating vesicle tethering and Rab GTPase

activation.

Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.

These protocols are essential for validating protein-protein interactions and characterizing the

function of TRAPPC14 orthologs.

Co-Immunoprecipitation (Co-IP) to Validate Protein
Interactions
Co-IP is used to isolate a target protein (the "bait") and any interacting partners from a cell

lysate.[11][12][13] This is crucial for confirming interactions suggested by other methods, such

as the interaction between TRAPPC14 and RAB3IP.

Methodology:

Cell Lysis:

Culture cells (e.g., HEK293T cells transiently expressing tagged TRAPPC14 and RAB3IP)

to ~90% confluency.
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Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM

EDTA, 1% NP-40, with protease inhibitor cocktail) per 10^7 cells.[12]

Incubate on ice for 15-20 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the

supernatant to a new, pre-chilled tube.[13]

Pre-Clearing Lysate (Optional but Recommended):

Add 20 µL of Protein A/G agarose beads to the cell lysate.

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[12]

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

Immunoprecipitation:

Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (e.g., anti-TRAPPC14

or anti-tag antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

Add 30-50 µL of Protein A/G agarose beads to the lysate-antibody mixture and incubate

for an additional 1-2 hours at 4°C.[11]

Washing:

Pellet the beads by centrifugation (1,000 x g for 1 min).

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer

(a less stringent version of the lysis buffer, e.g., with 0.1% NP-40).

Elution and Analysis:

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes

to elute the protein complexes.
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Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against

the suspected interacting partners (e.g., anti-RAB3IP).

The following diagram outlines the workflow for a Co-IP experiment.
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Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP) experiments.
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Yeast Two-Hybrid (Y2H) System to Screen for Novel
Interactions
The Y2H system is a powerful molecular biology technique used to discover protein-protein

interactions in vivo.[14][15] It relies on the modular nature of transcription factors, which have a

DNA-binding domain (BD) and a transcription activation domain (AD).[14]

Methodology:

Vector Construction:

Clone the full-length cDNA of your "bait" protein (e.g., human TRAPPC14) into a BD vector

(e.g., pGBKT7).

Clone your "prey" proteins, which can be a single candidate or a cDNA library, into an AD

vector (e.g., pGADT7).

Yeast Transformation:

Co-transform a suitable yeast strain (e.g., Y2HGold) with the bait and prey plasmids.[16]

Use a high-efficiency lithium acetate transformation protocol.[16]

Selection and Screening:

Plate the transformed yeast on selective media. Initially, use double dropout (DDO)

medium (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

Colonies from the DDO plates are then replica-plated onto quadruple dropout (QDO)

medium (SD/-Ade/-His/-Trp/-Leu).

Growth on QDO plates indicates a potential interaction, as the interaction between bait

and prey reconstitutes the transcription factor, driving the expression of reporter genes

(ADE2, HIS3).[16]

Validation (e.g., β-galactosidase assay):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122120/
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://bio-protocol.org/exchange/preprintdetail?id=2733&type=3
https://bio-protocol.org/exchange/preprintdetail?id=2733&type=3
https://bio-protocol.org/exchange/preprintdetail?id=2733&type=3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confirm positive interactions using a secondary reporter, such as lacZ, through a filter lift

or liquid β-galactosidase assay. A blue color change indicates a positive interaction.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of TRAPPC14 Orthologs for
Therapeutic Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165488#comparative-analysis-of-trap-14-orthologs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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